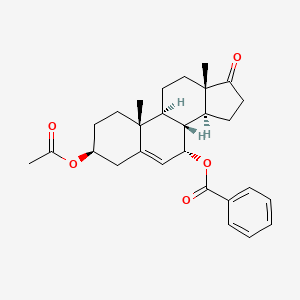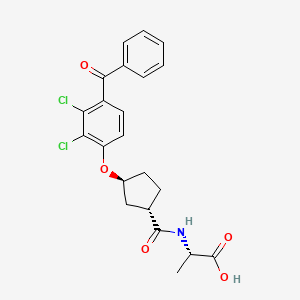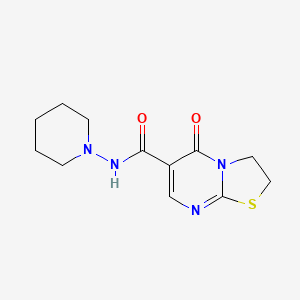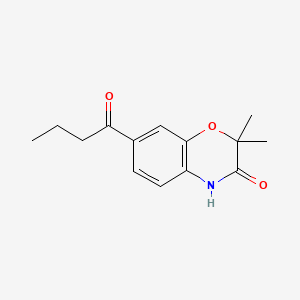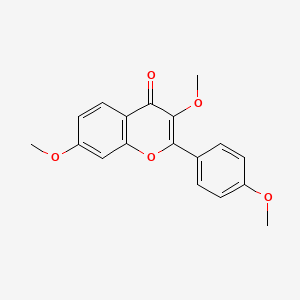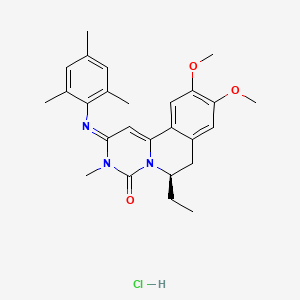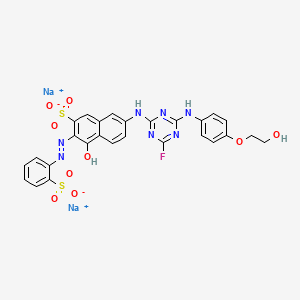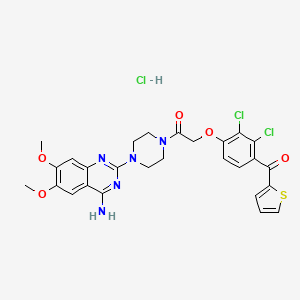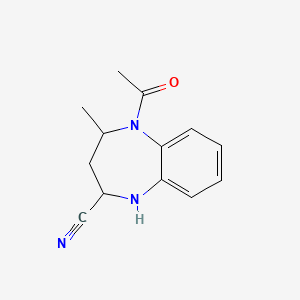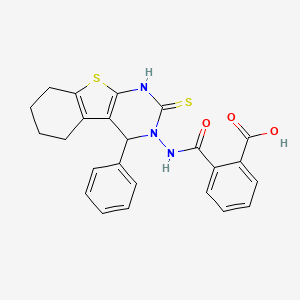
Propanoic acid, 3-(1-((dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(1-((dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)-, hydrochloride is a complex organic compound that belongs to the class of propanoic acids. This compound is characterized by its unique molecular structure, which includes a dimethylamino group, a phenylethyl group, and a phenoxyethoxy group. It is commonly used in various scientific research applications due to its specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-((dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound may be used to study cellular processes and interactions due to its ability to interact with specific biomolecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(1-((dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid derivatives
- Phenylethylamine derivatives
- Phenoxyethanol derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
Propanoic acid, 3-(1-((dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)-, hydrochloride is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
For detailed and specific information, consulting scientific literature and databases is recommended.
Eigenschaften
CAS-Nummer |
86819-27-4 |
|---|---|
Molekularformel |
C22H30ClNO4 |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
3-[1-(dimethylamino)-3-[2-(2-phenylethyl)phenoxy]propan-2-yl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-23(2)16-20(26-15-14-22(24)25)17-27-21-11-7-6-10-19(21)13-12-18-8-4-3-5-9-18;/h3-11,20H,12-17H2,1-2H3,(H,24,25);1H |
InChI-Schlüssel |
OWQRYSAVYAHBHG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=CC=C2)OCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


